3-((5Z)-5-{1-[2-(3-Bromoanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
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Overview
Description
3-((5Z)-5-{1-[2-(3-Bromoanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as indole, thiazolidine, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5Z)-5-{1-[2-(3-Bromoanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring. The final step involves the formation of the propanoic acid moiety. Common reagents used in these reactions include bromine, phosphorus trichloride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((5Z)-5-{1-[2-(3-Bromoanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers or amines.
Scientific Research Applications
3-((5Z)-5-{1-[2-(3-Bromoanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-((5Z)-5-{1-[2-(3-Bromoanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-((5Z)-5-(3,4,5-Trimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
- 3-((5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
- 3-((5Z)-5-(4-Methoxycarbonylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
Uniqueness
What sets 3-((5Z)-5-{1-[2-(3-Bromoanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H16BrN3O5S2 |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
3-[(5Z)-5-[1-[2-(3-bromoanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C22H16BrN3O5S2/c23-12-4-3-5-13(10-12)24-16(27)11-26-15-7-2-1-6-14(15)18(20(26)30)19-21(31)25(22(32)33-19)9-8-17(28)29/h1-7,10H,8-9,11H2,(H,24,27)(H,28,29)/b19-18- |
InChI Key |
DVZKLVNQCCILCK-HNENSFHCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)NC4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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